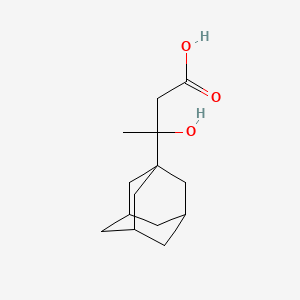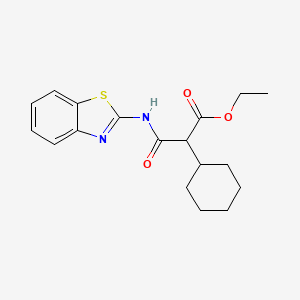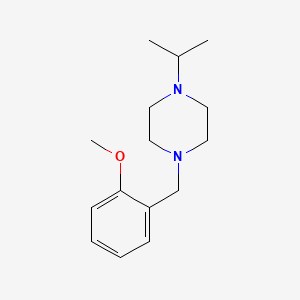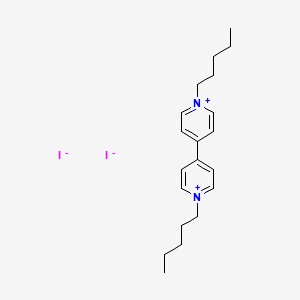
3-(2,2-Dimethyloxan-4-yl)-3-(2-methoxyphenyl)propanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,2-Dimethyloxan-4-yl)-3-(2-methoxyphenyl)propanenitrile is an organic compound characterized by its unique structure, which includes an oxane ring, a methoxyphenyl group, and a nitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Dimethyloxan-4-yl)-3-(2-methoxyphenyl)propanenitrile typically involves multiple steps:
Formation of the Oxane Ring: The oxane ring can be synthesized through the cyclization of a suitable diol precursor under acidic conditions.
Introduction of the Methoxyphenyl Group: This step involves the alkylation of the oxane ring with a methoxyphenyl halide in the presence of a base such as potassium carbonate.
Formation of the Propanenitrile Group:
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The compound can participate in substitution reactions, especially at the oxane ring and the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents such as alkyl halides and bases like sodium hydride or potassium carbonate are commonly employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted oxane and methoxyphenyl derivatives.
科学研究应用
3-(2,2-Dimethyloxan-4-yl)-3-(2-methoxyphenyl)propanenitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials, such as polymers and resins.
作用机制
The mechanism of action of 3-(2,2-Dimethyloxan-4-yl)-3-(2-methoxyphenyl)propanenitrile depends on its specific application:
Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.
Chemical Reactivity: The presence of reactive functional groups such as the nitrile and methoxyphenyl groups allows the compound to participate in various chemical reactions, influencing its behavior in different environments.
相似化合物的比较
Similar Compounds
3-(2,2-Dimethyloxan-4-yl)-3-phenylpropanenitrile: Lacks the methoxy group, which may affect its reactivity and biological activity.
3-(2,2-Dimethyloxan-4-yl)-3-(4-methoxyphenyl)propanenitrile: Has the methoxy group in a different position, potentially altering its properties.
Uniqueness
3-(2,2-Dimethyloxan-4-yl)-3-(2-methoxyphenyl)propanenitrile is unique due to the specific positioning of its functional groups, which can influence its chemical reactivity and biological activity. The combination of the oxane ring, methoxyphenyl group, and nitrile group provides a distinct set of properties that can be leveraged in various applications.
属性
IUPAC Name |
3-(2,2-dimethyloxan-4-yl)-3-(2-methoxyphenyl)propanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2/c1-17(2)12-13(9-11-20-17)14(8-10-18)15-6-4-5-7-16(15)19-3/h4-7,13-14H,8-9,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVMJVMVBULDODL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)C(CC#N)C2=CC=CC=C2OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20386994 |
Source


|
| Record name | 3-(2,2-dimethyloxan-4-yl)-3-(2-methoxyphenyl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20386994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5936-39-0 |
Source


|
| Record name | 3-(2,2-dimethyloxan-4-yl)-3-(2-methoxyphenyl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20386994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-Chlorophenyl)-6-hydroxy-5-[(2,4,6-trimethylphenyl)iminomethyl]pyrimidine-2,4-dione](/img/structure/B4900924.png)
![4-[(4-benzyl-1-piperidinyl)methyl]-N-(4-methylbenzyl)benzamide](/img/structure/B4900932.png)


![N-{4-[(1-tert-butyl-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)methyl]phenyl}acetamide](/img/structure/B4900951.png)
![2-(1H-benzimidazol-1-ylmethyl)-N-[3-(3-pyridinyloxy)propyl]-1,3-oxazole-4-carboxamide](/img/structure/B4900957.png)
![2-{[3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoic acid](/img/structure/B4900961.png)

![1-methyl-4-{2-[2-(4-methyl-2-nitrophenoxy)ethoxy]ethyl}piperazine](/img/structure/B4900969.png)

![1-[6-(2,5-Dimethylphenoxy)hexyl]imidazole](/img/structure/B4900977.png)


